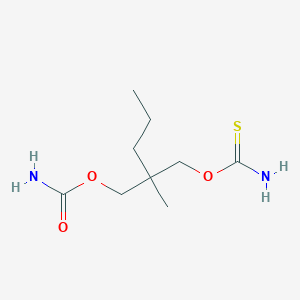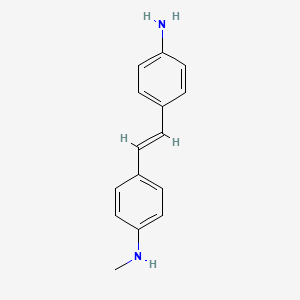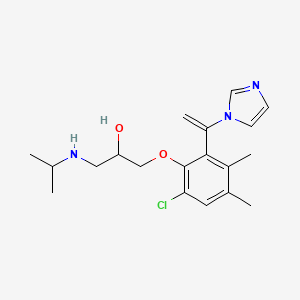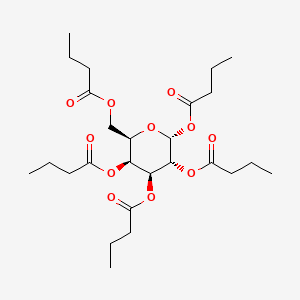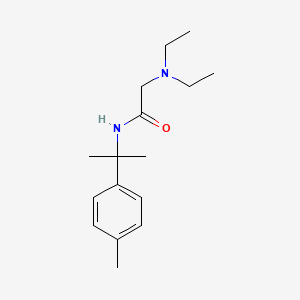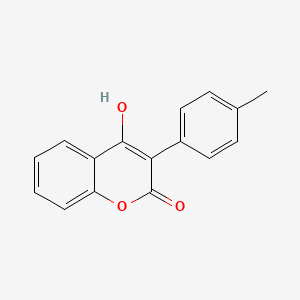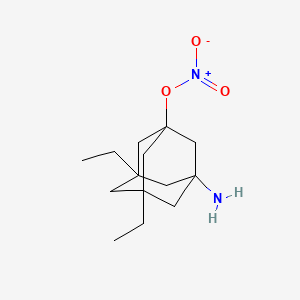
Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- is a complex organic compound with the molecular formula C₁₂H₂₄N₄O₂. This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, and a cyclohexylene group, which is a six-membered carbon ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- typically involves the reaction of 1,4-cyclohexanedimethanol with aziridine in the presence of a urea derivative. The reaction conditions often require a catalyst to facilitate the formation of the aziridine rings. The process can be summarized as follows:
Starting Materials: 1,4-cyclohexanedimethanol, aziridine, and a urea derivative.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, can help in achieving the desired quality of the final product.
化学反応の分析
Types of Reactions
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amine derivatives.
Substitution: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.
科学的研究の応用
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism by which Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- exerts its effects is primarily through the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes the compound useful in cross-linking applications, where it can form stable linkages between different molecules.
類似化合物との比較
Similar Compounds
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-methyl-)
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-ethyl-)
Uniqueness
The presence of aziridine rings in Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- distinguishes it from other similar compounds. These rings impart unique reactivity and potential for cross-linking, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
102433-09-0 |
|---|---|
分子式 |
C14H26N6O2 |
分子量 |
310.40 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-3-[[4-[(aziridin-1-ylcarbamoylamino)methyl]cyclohexyl]methyl]urea |
InChI |
InChI=1S/C14H26N6O2/c21-13(17-19-5-6-19)15-9-11-1-2-12(4-3-11)10-16-14(22)18-20-7-8-20/h11-12H,1-10H2,(H2,15,17,21)(H2,16,18,22) |
InChIキー |
QOOFOPCFWKJSKN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CNC(=O)NN2CC2)CNC(=O)NN3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



